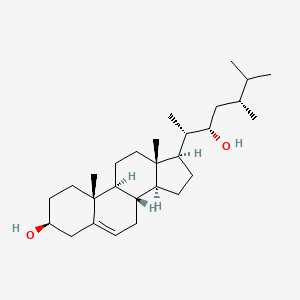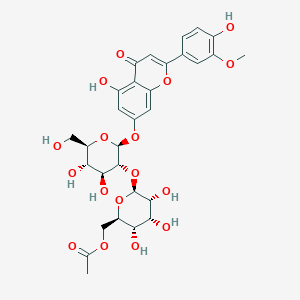
Stachyspinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stachyspinoside is a natural product found in Stachys bombycina and Stachys spinosa with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation
Stachyspinoside, a flavonoid glycoside, was identified in Stachys spinosa along with other compounds such as iridoids (7-O-acetyl-8-epi-loganic acid, ajugol, and harpagide). The structures of these compounds were established through mass spectrometry and nuclear magnetic resonance experiments (Kotsos et al., 2001).
Phytochemical Content and Antioxidant Activities
A study on Stachys marrubiifolia Viv. and Lamium flexuosum Ten., closely related to Stachys spinosa, highlighted the significance of solvent influence on phytochemical content and antioxidant activities. It demonstrated the richness of mineral elements and diverse antioxidant capacities depending on species, fractions, and testing methods (Bouasla et al., 2020).
Pharmacognostic Standardization
Pharmacognostic standardization of Desmostachya bipinnata, a plant from the same family as Stachys spinosa, involves examining different plant parts microscopically and determining various pharmacognostic parameters. This process aids in identifying and characterizing the plant for potential medicinal use (Singh et al., 2014).
Cytotoxic, Antioxidant, and Antimicrobial Activities
Stachys plants have been investigated for their cytotoxic, antioxidant, and antimicrobial activities. These studies contribute to drug discovery from natural sources. Different extracts of Stachys species have shown varying degrees of effectiveness in these areas, highlighting their potential as valuable sources of natural compounds (Jassbi et al., 2014).
Anti-inflammatory Properties
The hydroalcoholic extract from Stachys inflata has shown potent anti-inflammatory activities in rat models. This supports its traditional use in treating inflammatory disorders and contributes to understanding its potential therapeutic applications (Maleki et al., 2001).
Phenylethanoid Glycosides Isolation
From Stachys officinalis, another species in the Stachys genus, phenylethanoid glycosides were isolated, providing insight into the chemical diversity and potential pharmacological activities of compounds in Stachys species (Miyase et al., 1996).
Hepatoprotective and Nephroprotective Effects
Studies on Stachys pilifera have shown hepatoprotective and nephroprotective effects, indicating its potential for treating liver and kidney disorders (Panahi kokhdan et al., 2017).
Antioxidant and DNA Damage Protection
Investigations into Desmostachya bipinnata, a relative of Stachys species, have shown significant antioxidant activity and DNA damage protection, suggesting its potential in preventing oxidative stress-related diseases (Golla & Bhimathati, 2014).
Essential Oil Analysis and Antimicrobial Activity
Research on the essential oil composition of Stachys species has revealed their potential antimicrobial activities, offering insights into their use in treating infections (Skaltsa et al., 2003).
Longevity Effects in Model Organisms
Stachys lavandulifolia has been studied for its effects on the longevity of Drosophila melanogaster, a model organism, providing insights into potential health benefits and aging-related properties (Altun et al., 2010).
Eigenschaften
Produktname |
Stachyspinoside |
|---|---|
Molekularformel |
C30H34O17 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H34O17/c1-11(32)42-10-21-24(37)25(38)27(40)29(46-21)47-28-26(39)23(36)20(9-31)45-30(28)43-13-6-15(34)22-16(35)8-17(44-19(22)7-13)12-3-4-14(33)18(5-12)41-2/h3-8,20-21,23-31,33-34,36-40H,9-10H2,1-2H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
XEOMCDDFSGTWFB-BGTXGAQMSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Synonyme |
stachyspinoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)


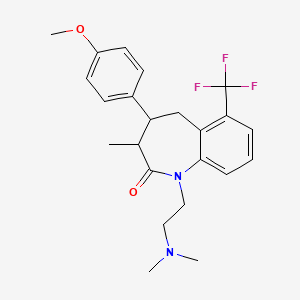
![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)
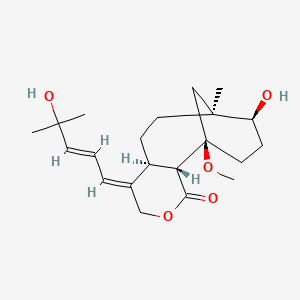
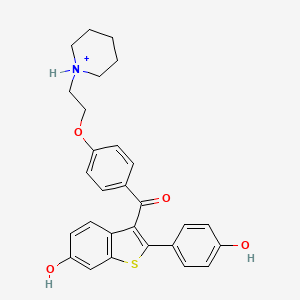
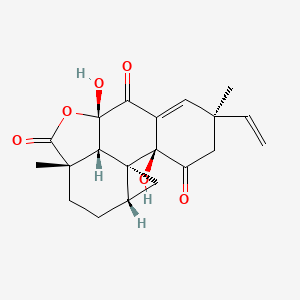
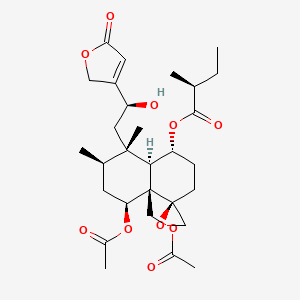
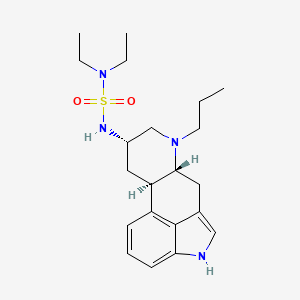
![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)
